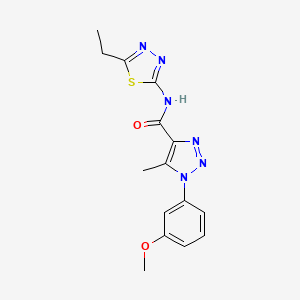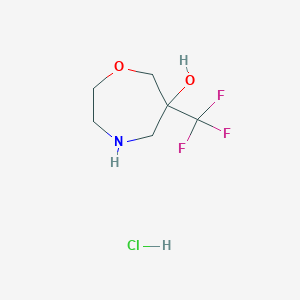![molecular formula C23H33NO2 B2361069 N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide CAS No. 313661-28-8](/img/structure/B2361069.png)
N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide” is an organic compound containing an adamantyl group. Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the adamantyl group, which is known for its rigidity and bulkiness. The compound also contains a phenoxy group and an amide group .Physical And Chemical Properties Analysis
Adamantyl groups are known to confer high thermal stability and glass transition temperatures to the polymers they are incorporated into . The specific physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the presence of any functional groups.Wissenschaftliche Forschungsanwendungen
Conductive Polymers
Researchers have modified aniline monomers with similar structural features to enhance the properties of conductive polymers. By incorporating this compound into polyaniline derivatives, they aim to improve conductivity, stability, and other material characteristics .
Enantioselective Synthesis
A study reported a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including (2S,3R)-3-methylglutamate, using this compound as a starting material. The resulting amino acids are biologically significant and could find applications in peptide-based therapeutics or as tools for studying biological processes .
Eigenschaften
IUPAC Name |
N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-22(2,3)21(25)24-8-9-26-20-6-4-19(5-7-20)23-13-16-10-17(14-23)12-18(11-16)15-23/h4-7,16-18H,8-15H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUBDJFPOUVRDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCOC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2360987.png)
![1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2360990.png)

![4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2360992.png)
![Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2360993.png)
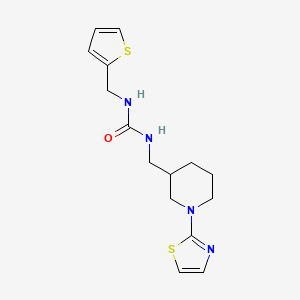
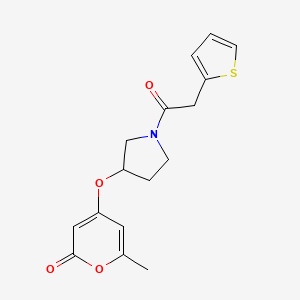
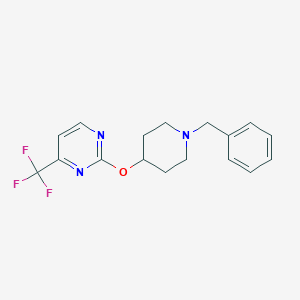
![6-(4-Methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2360998.png)
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2360999.png)
![N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2361001.png)
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B2361004.png)
